molecular formula C19H36O2 B1249631 17-methyl-7Z-octadecenoic acid

17-methyl-7Z-octadecenoic acid

Cat. No. B1249631
M. Wt: 296.5 g/mol
InChI Key: GXUFWRIBHGDWJE-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-methyl-7Z-octadecenoic acid is a long-chain fatty acid.

Scientific Research Applications

Novel Fatty Acid Identification

Carballeira et al. (2001) identified 17-methyl-6(Z)-octadecenoic acid and 17-methyl-7(Z)-octadecenoic acid in the mollusk Siphonaria denticulata, marking their first identification in nature. These compounds were characterized using gas chromatography-mass spectrometry (GC-MS) and chemical transformations (Carballeira, Cruz, Hill, De Voss, & Garson, 2001).

Radioiodinated Fatty Acid for Myocardial Imaging

Knapp et al. (1984) synthesized and evaluated radioiodinated (E)-18-iodo-17-octadecenoic acid for myocardial imaging. They found that this iodovinyl-substituted fatty acid showed high myocardial uptake and low in vivo deiodination, indicating potential for myocardial imaging (Knapp, Goodman, Kabalka, & Sastry, 1984).

Antiprotozoal Activity

Carballeira et al. (2009) reported the synthesis of (Z)-17-methyl-13-octadecenoic acid, a marine fatty acid from the sponge Polymastia penicillus. This compound displayed antiprotozoal activity against Leishmania donovani and inhibited the leishmania DNA topoisomerase IB (Carballeira, Montano, Balaña-Fouce, & Prada, 2009).

Biofuel Performance and Emission Studies

Dinesha, Jagannath, and Mohanan (2018) investigated the effect of varying 9-Octadecenoic acid (oleic fatty acid) content in biofuel on the performance and emission of a compression ignition engine. They found that varying the oleic acid content affected smoke emission and other performance metrics, providing insights for biofuel optimization (Dinesha, Jagannath, & Mohanan, 2018).

properties

Product Name

17-methyl-7Z-octadecenoic acid

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

(Z)-17-methyloctadec-7-enoic acid

InChI

InChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h5,7,18H,3-4,6,8-17H2,1-2H3,(H,20,21)/b7-5-

InChI Key

GXUFWRIBHGDWJE-ALCCZGGFSA-N

Isomeric SMILES

CC(C)CCCCCCCC/C=C\CCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCC=CCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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